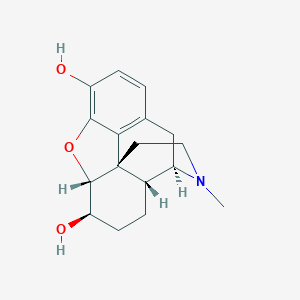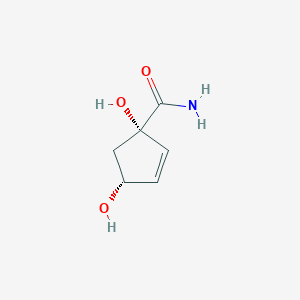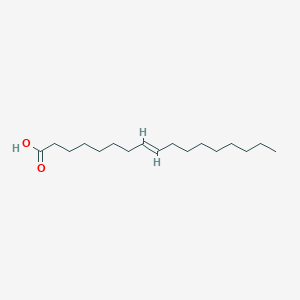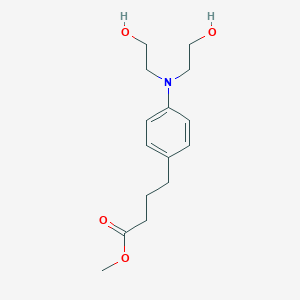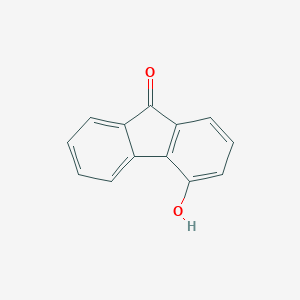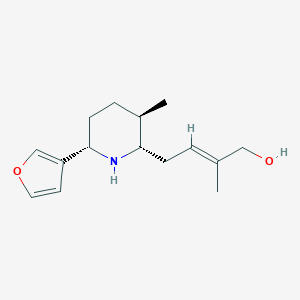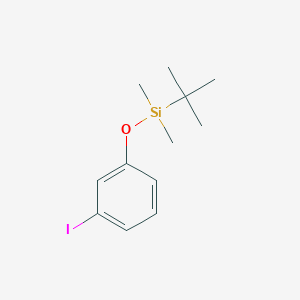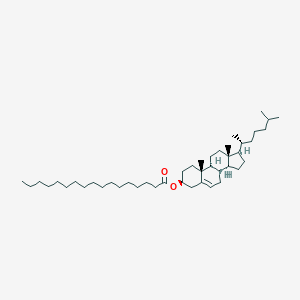
Cholesterol margarate
Vue d'ensemble
Description
Cholesterol margarate is not directly mentioned in the provided papers; however, it is a type of cholesteryl ester, similar to those discussed in the context of biochemical studies and synthesis. Cholesteryl esters are formed by the esterification of cholesterol with fatty acids and are important in various biological processes, including the storage of cholesterol in cells and the transport of cholesterol in the bloodstream. Cholesteryl esters like margarate are also used in research to understand lipid metabolism and the role of cholesterol in cell membranes .
Synthesis Analysis
The synthesis of cholesteryl esters, including cholesteryl margarate, involves the reaction of cholesterol with a fatty acid or its derivative, such as an acyl chloride. A paper describes a simple and efficient synthesis method for cholesteryl esters using labelled cholesterol and a large excess of fatty acyl chloride, which could be applied to the synthesis of cholesteryl margarate. The purity of the final product is ensured by chromatographic techniques, and the yields are reported to be high .
Molecular Structure Analysis
Cholesterol has a characteristic steroid skeleton that is crucial for its function in cell membranes and as a precursor for other biological molecules. The molecular structure of cholesterol includes a hydroxyl group that allows it to interact with other lipids and proteins within the membrane. The esterification of cholesterol to form cholesteryl esters like margarate involves the hydroxyl group and results in a more hydrophobic molecule that can be stored in lipid droplets within cells .
Chemical Reactions Analysis
Cholesterol can undergo various chemical reactions, including esterification, hydroxylation, and oxidation. The esterification of cholesterol with fatty acids, such as margaric acid to form cholesteryl margarate, is one such reaction. This reaction is typically catalyzed by enzymes in biological systems but can also be performed chemically. The resulting cholesteryl esters have different physical and chemical properties compared to free cholesterol, which affects their biological functions and interactions with other lipids .
Physical and Chemical Properties Analysis
Cholesteryl esters are generally more hydrophobic than free cholesterol due to the esterified fatty acid chain. This hydrophobicity influences their role in biological membranes and lipid particles. The physical properties of cholesteryl esters, such as melting point and solubility, depend on the specific fatty acid involved in the esterification. Cholesteryl margarate, with its long fatty acid chain, would likely have a higher melting point and lower solubility in aqueous solutions compared to cholesterol. The presence of cholesteryl esters in lipid monolayers and bilayers can affect the membrane's fluidity, thickness, and phase behavior .
Applications De Recherche Scientifique
Chromatographic Quantification in Biological Materials
Cholesterol margarate has been used as an internal standard in chromatographic methods for quantifying compounds like Carcinolipin (cholesterol 14-methylhexadecanoate) in biological materials such as blood serum and tissues. This method demonstrates good reproducibility and is effective for determining specific compounds in small sample sizes (Hradec, 1968).
Synthesis of Labeled Cholesterol Esters
Cholesterol margarate has been utilized in the synthesis of labeled cholesterol esters like [3H]cholesteryl 14-methylhexadecanoate. This synthesis is important for biochemical studies, offering a high purity final product suitable for research applications (Helmich & Hradec, 1981).
Safety And Hazards
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-42(45)46-37-29-31-43(5)36(33-37)25-26-38-40-28-27-39(35(4)23-21-22-34(2)3)44(40,6)32-30-41(38)43/h25,34-35,37-41H,7-24,26-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQNZVDOBYGOLY-BFGJSWSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H78O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555538 | |
| Record name | (3beta)-Cholest-5-en-3-yl heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol margarate | |
CAS RN |
24365-37-5 | |
| Record name | (3beta)-Cholest-5-en-3-yl heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there other studies investigating the biological activities of cholesterol margarate?
A2: The provided research papers primarily focus on other identified compounds like neophytadiene, luteolin, chrysoeriol, and kaempferol for their potential biological activities []. A broader literature search is needed to explore if there are dedicated studies on cholesterol margarate and its potential biological roles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



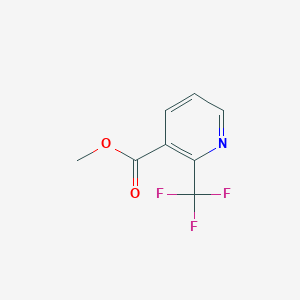
![3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B163090.png)
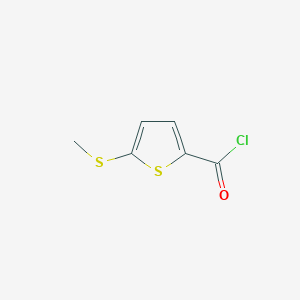

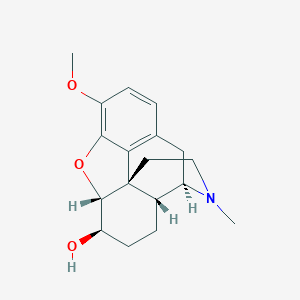
![[2,2'-Bipyridine]-6-carbaldehyde](/img/structure/B163096.png)
